molecular formula C8H14O B155736 1-Vinylcyclohexanol CAS No. 1940-19-8

1-Vinylcyclohexanol

Cat. No.: B155736
CAS No.: 1940-19-8
M. Wt: 126.2 g/mol
InChI Key: ZXKHOVDDJMJXQP-UHFFFAOYSA-N
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Description

1-Vinylcyclohexanol, also known as 1-vinyl-1-cyclohexanol, is a tertiary allylic alcohol with the molecular formula C₈H₁₄O. It is characterized by a vinyl group attached to a cyclohexanol ring. This compound is notable for its applications in organic synthesis and materials science due to its unique chemical properties .

Scientific Research Applications

1-Vinylcyclohexanol has diverse applications in scientific research:

Safety and Hazards

1-Vinylcyclohexanol is classified as a flammable liquid (Category 4), and it can cause skin irritation (Category 2) and eye irritation (Category 2A) . It can also cause specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Vinylcyclohexanol can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

1-Vinylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-Vinylcyclohexanol can be compared with other similar compounds, such as:

    Cyclohexanol: A simple cyclohexane ring with a hydroxyl group.

    Vinylcyclohexane: A cyclohexane ring with a vinyl group but without the hydroxyl group.

    2-Cyclohexen-1-ol: A cyclohexene ring with a hydroxyl group.

Uniqueness: this compound is unique due to the presence of both a vinyl group and a hydroxyl group on the cyclohexane ring, which imparts distinct reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

1-ethenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-8(9)6-4-3-5-7-8/h2,9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKHOVDDJMJXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173019
Record name Cyclohexanol, 1-vinyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-19-8
Record name 1-Ethenylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Vinylcyclohexyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC62184
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62184
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Record name Cyclohexanol, 1-vinyl-
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Record name 1-vinylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.108
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Record name 1-VINYLCYCLOHEXYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a key chemical reaction involving 1-vinylcyclohexanol mentioned in the research?

A1: The research by [] describes the synthesis of cyclohexylideneacetaldehyde using this compound as a precursor. Specifically, this compound is reacted with phosphorus tribromide to yield β-cyclohexylidenethyl bromide. This bromide is then further modified to eventually produce cyclohexylideneacetaldehyde.

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